molecular formula C14H10N4O4 B239006 Hydrazine, 1,2-bis(o-nitrobenzylidene)- CAS No. 1929-19-7

Hydrazine, 1,2-bis(o-nitrobenzylidene)-

Cat. No.: B239006
CAS No.: 1929-19-7
M. Wt: 298.25 g/mol
InChI Key: SOKNZSTUZCMZHO-KAVGSWPWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hydrazine, 1,2-bis(o-nitrobenzylidene)- (IUPAC name: 1,2-bis(2-nitrobenzylidene)hydrazine), is a Schiff base derivative formed via the condensation of hydrazine with two equivalents of o-nitrobenzaldehyde. This compound belongs to the bis(arylidene)hydrazine family, characterized by a central hydrazine backbone flanked by aromatic substituents.

Properties

CAS No.

1929-19-7

Molecular Formula

C14H10N4O4

Molecular Weight

298.25 g/mol

IUPAC Name

(E)-1-(2-nitrophenyl)-N-[(E)-(2-nitrophenyl)methylideneamino]methanimine

InChI

InChI=1S/C14H10N4O4/c19-17(20)13-7-3-1-5-11(13)9-15-16-10-12-6-2-4-8-14(12)18(21)22/h1-10H/b15-9+,16-10+

InChI Key

SOKNZSTUZCMZHO-KAVGSWPWSA-N

SMILES

C1=CC=C(C(=C1)C=NN=CC2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-]

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/N=C/C2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C=NN=CC2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-]

Synonyms

1,2-Bis(2-nitrobenzylidene)hydrazine

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

  • 1,2-bis(3-nitrobenzylidene)hydrazine (meta-nitro isomer): Exhibits a planar geometry with an inversion center at the N–N bond. Its Z(EE)Z configuration is analogous to other bis(benzylidene)hydrazines, such as 1,2-bis(thiophene-3-ylmethylene)hydrazine .
  • 1,2-bis(2-chlorobenzylidene)hydrazine : Ortho-chloro substitution creates steric hindrance, leading to distorted crystal packing compared to para-substituted analogs. This suggests that ortho-nitro substitution in the target compound may similarly disrupt symmetry and lattice stability .
  • 1,2-bis(pyridin-4-ylmethylene)hydrazine : Used in coordination polymers (e.g., Cd(II) and Zn(II) networks), demonstrating the ligand’s ability to form 1D/2D structures. The o-nitro derivative may exhibit weaker coordination due to electron-withdrawing nitro groups .

Physicochemical Properties

Compound Substituents Key Properties/Applications References
1,2-bis(2-nitrobenzylidene)hydrazine o-nitro Potential ligand for coordination polymers; nitro-rich precursor Inferred
1,2-bis(3-nitrobenzylidene)hydrazine m-nitro Planar Z(EE)Z configuration; structural analog
1,2-bis(2-chlorobenzylidene)hydrazine o-chloro Steric distortion in crystal packing
1,2-bis(methylsulfonyl)hydrazine sulfonyl Anticancer prodrug (e.g., laromustine)
1,2-bis(pyridin-4-ylmethylene)hydrazine pyridyl Coordination polymer formation

Research Findings and Contradictions

  • Stability vs. Reactivity : While nitro groups enhance electrophilicity, they may compromise thermal stability compared to sulfonyl or chloro derivatives .

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